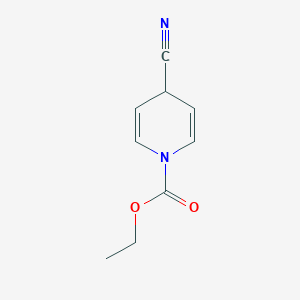
ethyl 4-cyano-4H-pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-cyano-4H-pyridine-1-carboxylate is a chemical compound that belongs to the pyridine family. It is a pale yellow crystalline solid with a molecular formula of C9H8N2O2. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of Ethyl 4-cyano-4H-pyridine-1-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways, such as the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).
Biochemical and Physiological Effects:
Ethyl 4-cyano-4H-pyridine-1-carboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been shown to inhibit the activity of AChE, which is involved in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 4-cyano-4H-pyridine-1-carboxylate in lab experiments include its easy synthesis, high yield, and potential applications in various fields. However, the compound has some limitations, such as its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research on Ethyl 4-cyano-4H-pyridine-1-carboxylate. One direction is to investigate its potential as a drug candidate for the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases. Another direction is to study its applications in the synthesis of new heterocyclic compounds with potential pharmacological activities. Additionally, the use of Ethyl 4-cyano-4H-pyridine-1-carboxylate as a precursor for the synthesis of MOFs could be explored further for its potential applications in gas storage, separation, and catalysis.
Métodos De Síntesis
The synthesis of Ethyl 4-cyano-4H-pyridine-1-carboxylate involves the reaction of ethyl cyanoacetate and malononitrile with 2-chloro-5-nitropyridine in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent, such as ethanol or acetonitrile, at a temperature of around 60°C to 80°C. The product is obtained by filtration and recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Ethyl 4-cyano-4H-pyridine-1-carboxylate has been extensively studied for its potential applications in various fields. In medicinal chemistry, the compound has been investigated for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In organic synthesis, Ethyl 4-cyano-4H-pyridine-1-carboxylate has been used as a building block for the synthesis of various heterocyclic compounds. It has also been employed as a catalyst in various organic transformations, such as Michael addition, aldol condensation, and Suzuki coupling reactions.
In material science, Ethyl 4-cyano-4H-pyridine-1-carboxylate has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis.
Propiedades
Número CAS |
153334-92-0 |
|---|---|
Nombre del producto |
ethyl 4-cyano-4H-pyridine-1-carboxylate |
Fórmula molecular |
C9H10N2O2 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
ethyl 4-cyano-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-2-13-9(12)11-5-3-8(7-10)4-6-11/h3-6,8H,2H2,1H3 |
Clave InChI |
NCQBAUQRBUEEON-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=CC(C=C1)C#N |
SMILES canónico |
CCOC(=O)N1C=CC(C=C1)C#N |
Sinónimos |
1(4H)-Pyridinecarboxylic acid, 4-cyano-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine](/img/structure/B115462.png)
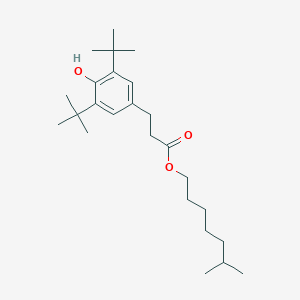
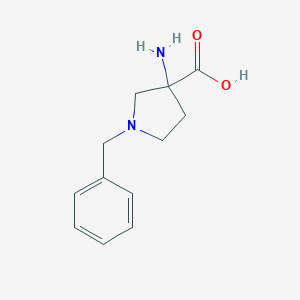
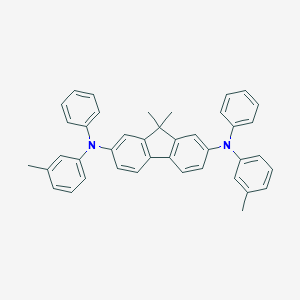
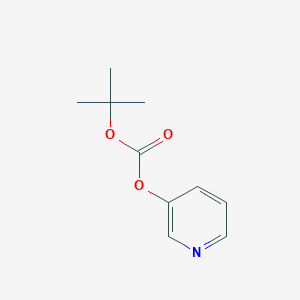
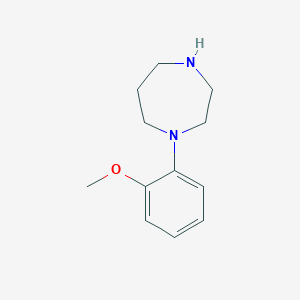
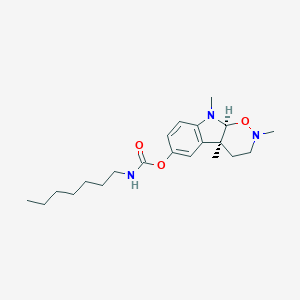
![(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B115484.png)
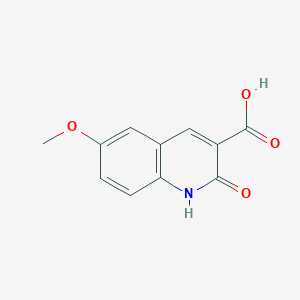
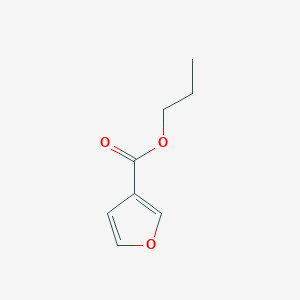
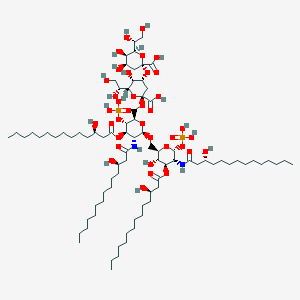
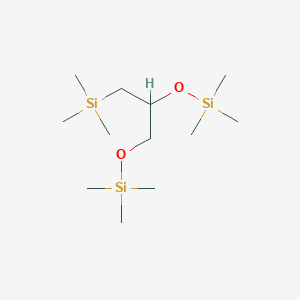
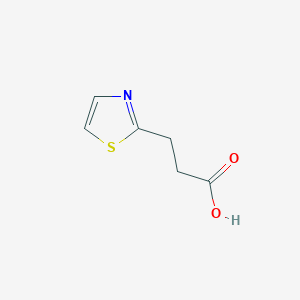
![Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B115493.png)